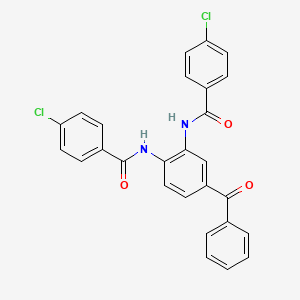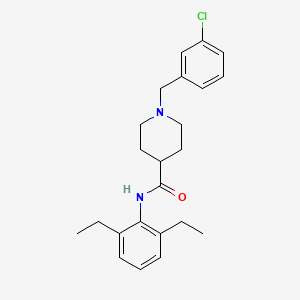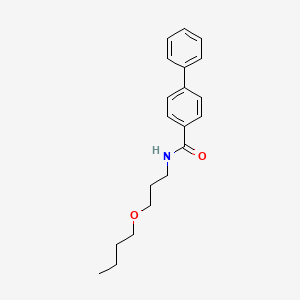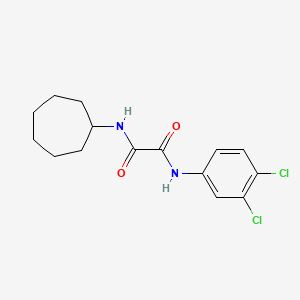
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their potential therapeutic applications. JNJ-42165279 has been identified as a promising compound for the treatment of various medical conditions, such as neurological disorders, pain, and addiction.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the dopamine D3 receptor, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may modulate dopamine signaling in these regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can modulate dopamine signaling in the mesolimbic and mesocortical regions of the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have analgesic effects in animal models of pain, which may be mediated by its action on the dopamine D3 receptor.
実験室実験の利点と制限
One of the primary advantages of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This selectivity may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, which may make it a useful tool for in vivo studies.
One of the limitations of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer the compound in certain experimental paradigms. Additionally, the exact mechanism of action of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, which may limit its use in certain experimental contexts.
将来の方向性
There are several potential future directions for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Another potential future direction for research on N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its potential as a tool for studying dopamine signaling in the brain. By selectively blocking the dopamine D3 receptor, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may allow researchers to study the specific effects of dopamine signaling in the mesolimbic and mesocortical regions of the brain.
Overall, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a promising compound for scientific research purposes. Its selectivity for the dopamine D3 receptor and potential therapeutic applications make it a valuable tool for studying neurological disorders, pain, and addiction. Further research is needed to fully understand its mechanism of action and potential future applications.
合成法
The synthesis of N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multistep process that includes the use of various chemical reagents and catalysts. The first step involves the reaction of 2-pyridinemethanol with 1,4'-bipiperidine-4-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride. The final step involves the reaction of the reduced intermediate with 2-phenylethyl isocyanate to yield N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
科学的研究の応用
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the field of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has the potential to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-9-21-6-2-1-3-7-21)22-10-18-29(19-11-22)24-12-16-28(17-13-24)20-23-8-4-5-14-26-23/h1-8,14,22,24H,9-13,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIICIJXAIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B5065625.png)

![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)



![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)
![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![N-[(8-hydroxy-7-quinolinyl)(2-naphthyl)methyl]acetamide](/img/structure/B5065724.png)